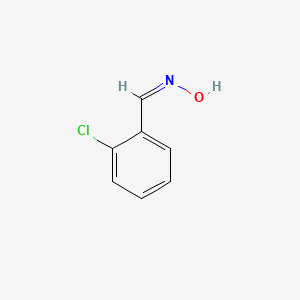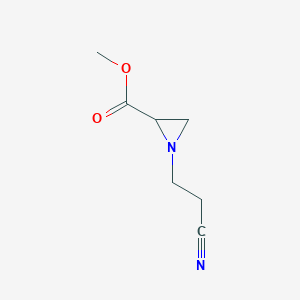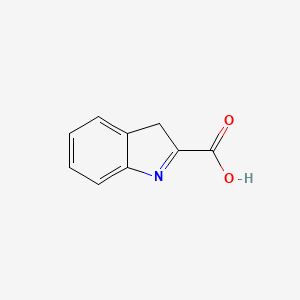![molecular formula C8H8N2O2 B11917888 2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)
2-Methylimidazo[1,2-a]pyridine-3,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylimidazo[1,2-a]pyridine-3,8-diol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 2, and hydroxyl groups at positions 3 and 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyridine-3,8-diol typically involves the reaction of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of 2-aminopyridine with formaldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylimidazo[1,2-a]pyridine-3,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Halogenation reactions, such as bromination or iodination, can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use molecular bromine or iodine in solvents like chloroform.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, oxidized quinones, and reduced forms of the original compound .
Applications De Recherche Scientifique
2-Methylimidazo[1,2-a]pyridine-3,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mécanisme D'action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-3,8-diol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoimidazo[1,2-a]pyridine: Known for its antimicrobial and antiviral properties.
2-Methylimidazo[1,2-a]pyridine: Similar structure but lacks the hydroxyl groups at positions 3 and 8.
3-Bromo-2-methylimidazo[1,2-a]pyridine: A halogenated derivative with enhanced antimicrobial activity.
Uniqueness
2-Methylimidazo[1,2-a]pyridine-3,8-diol is unique due to the presence of hydroxyl groups at positions 3 and 8, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications .
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2-methylimidazo[1,2-a]pyridine-3,8-diol |
InChI |
InChI=1S/C8H8N2O2/c1-5-8(12)10-4-2-3-6(11)7(10)9-5/h2-4,11-12H,1H3 |
Clé InChI |
PVFHNJDDKLUENX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=C(C2=N1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)


![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)
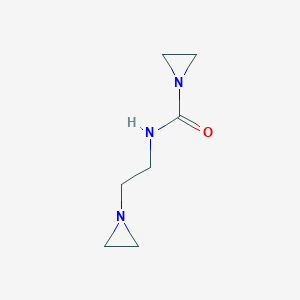
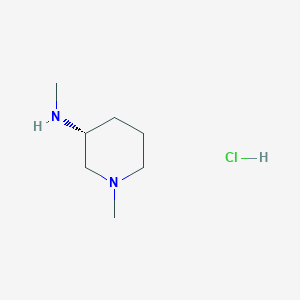

![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)
